molecular formula C10H9BrF2 B2397303 1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene CAS No. 2138083-44-8

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene

Cat. No.: B2397303
CAS No.: 2138083-44-8
M. Wt: 247.083
InChI Key: OQVCLIWQGSFAMO-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene is a chemical compound with the molecular formula C10H9BrF2. It is characterized by the presence of a bromine atom and a difluoromethylcyclopropyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzene and 2,2-difluoro-1-methylcyclopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation may be carried out using reagents such as potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used as a probe to study the interactions of difluoromethylcyclopropyl groups with biological molecules. It can also be used to investigate the effects of halogenated aromatic compounds on biological systems.

    Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene involves its interaction with molecular targets and pathways. The compound’s bromine and difluoromethylcyclopropyl groups play a crucial role in its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological studies.

Comparison with Similar Compounds

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(difluoromethyl)benzene: This compound lacks the cyclopropyl group, which may result in different reactivity and applications.

    4-Bromo-1-(2,2-difluoroethyl)benzene:

    1-Bromo-4-(trifluoromethyl)benzene: The trifluoromethyl group introduces additional fluorine atoms, which can affect the compound’s stability and reactivity.

The uniqueness of this compound lies in its combination of a bromine atom and a difluoromethylcyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c1-9(6-10(9,12)13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVCLIWQGSFAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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